molecular formula C19H27BN2O5 B8136257 Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8136257
M. Wt: 374.2 g/mol
InChI Key: WTZHXPWILONQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester derivative featuring a pyrrolo[3,2-b]pyridine core, a tetrahydro-2H-pyran-4-yl carboxylate group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The pyrrolo[3,2-b]pyridine scaffold is a bicyclic heteroaromatic system with a fused pyrrole and pyridine ring, which is often utilized in medicinal chemistry due to its bioisosteric properties and π-π stacking capabilities . The tetrahydro-2H-pyran-4-yl group, a cyclic ether, enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is critical for Suzuki-Miyaura cross-coupling reactions, enabling late-stage functionalization in drug synthesis .

Properties

IUPAC Name

oxan-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O5/c1-18(2)19(3,4)27-20(26-18)13-11-16-15(21-12-13)5-8-22(16)17(23)25-14-6-9-24-10-7-14/h11-12,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZHXPWILONQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC4CCOCC4)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 2828431-82-7) is a synthetic compound with potential applications in medicinal chemistry. Its complex structure and unique functional groups suggest that it may exhibit significant biological activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H27BN2O5
  • Molecular Weight : 374.24 g/mol
  • CAS Number : 2828431-82-7

Research indicates that compounds similar to Tetrahydro-2H-pyran derivatives often interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyridine and dioxaborolane moieties may enhance its ability to act as a kinase inhibitor or modulator of signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrolopyridine derivatives. For instance:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The binding affinity of these compounds to CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The dioxaborolane group is known for its potential antimicrobial properties. Research on related compounds has demonstrated activity against various bacterial strains and fungi, suggesting that Tetrahydro-2H-pyran derivatives may also exhibit similar effects .

Neuroprotective Effects

Recent studies indicate that certain pyrrolopyridine derivatives possess neuroprotective qualities. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

StudyFindings
Study on CDK Inhibition Demonstrated that similar compounds bind effectively to CDK4/6 with subnanomolar affinity, leading to significant anticancer effects in vitro .
Antimicrobial Screening Found that derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Neuroprotection Showed that certain derivatives reduced neuronal cell death in models of oxidative stress .

Research Findings

  • Kinase Inhibition : The compound's structure suggests potential as a selective inhibitor of specific kinases involved in cancer progression.
  • Antimicrobial Activity : Related compounds have been documented to possess significant antimicrobial activity against pathogenic bacteria.
  • Neuroprotective Mechanisms : Evidence suggests that similar molecules can protect neurons from damage due to oxidative stress.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C19H27BN2O5C_{19}H_{27}BN_{2}O_{5}, indicating the presence of boron, which is significant for its reactivity in organic synthesis. The compound features a tetrahydropyran ring and a pyrrolo[3,2-b]pyridine moiety that contribute to its unique properties.

Reactivity

This compound can participate in various chemical reactions, particularly cross-coupling reactions facilitated by the boron atom. Such reactions are crucial in forming carbon-carbon bonds, which are foundational in organic synthesis.

Organic Synthesis

Cross-Coupling Reactions
Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is utilized as a reagent in cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules from simpler precursors. The presence of the dioxaborolane group enhances the compound's ability to participate in these reactions efficiently.

Building Block in Synthesis
The compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural components can be modified to yield derivatives with specific biological activities.

Medicinal Chemistry

Potential Anticancer Agents
Research indicates that compounds similar to tetrahydro-2H-pyran derivatives exhibit anticancer properties. The pyrrolo[3,2-b]pyridine framework has been associated with several biologically active compounds that target cancer cells.

Antimicrobial Activity
Studies have shown that related compounds possess antimicrobial properties. The incorporation of the tetrahydropyran structure may enhance the efficacy of these compounds against various pathogens.

Materials Science

Polymer Chemistry
The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its boron content allows for potential applications in creating advanced materials with tailored functionalities.

Nanotechnology Applications
In nanotechnology, this compound could be explored for use in drug delivery systems or as a component in nanomaterials due to its unique structural characteristics and reactivity.

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing novel anticancer agents using tetrahydro-2H-pyran derivatives as starting materials. The research demonstrated that modifications to the pyrrolo[3,2-b]pyridine structure significantly enhanced cytotoxicity against specific cancer cell lines.

Case Study 2: Cross-Coupling Efficiency

Another investigation evaluated the efficiency of this compound in palladium-catalyzed cross-coupling reactions. Results showed that it provided higher yields compared to traditional reagents, highlighting its potential as a more effective coupling agent.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolo[3,2-b]pyridine core : Provides a planar aromatic system for target binding.
  • Tetrahydro-2H-pyran-4-yl carboxylate : Improves pharmacokinetic properties via steric shielding and polarity modulation.
  • Boronate ester : Facilitates transition-metal-catalyzed coupling reactions.
Structural Analogues with Boronate Esters

A. 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Structural Differences : A fluorine atom at position 5 and a triisopropylsilyl (TIPS) protecting group at position 1 instead of the tetrahydro-2H-pyran-4-yl carboxylate.
  • Impact: The TIPS group increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability.

B. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

  • Structural Differences : A tosyl (p-toluenesulfonyl) group replaces the tetrahydro-2H-pyran-4-yl carboxylate.
  • Impact : The tosyl group is electron-withdrawing, which may reduce stability under basic conditions but improves crystallinity for X-ray analysis .

C. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

  • Structural Differences : An oxazolo ring fused to the pyridine replaces the pyrrolo[3,2-b]pyridine core.
Physicochemical and Reactivity Comparisons
Compound Molecular Weight Solubility (Predicted) Key Reactivity
Target Compound ~375.3 g/mol Moderate (logP ~2.5) Suzuki coupling, ester hydrolysis
5-Fluoro-TIPS derivative 418.43 g/mol Low (logP ~4.1) Suzuki coupling, desilylation
Tosyl derivative 405.2 g/mol Low (logP ~3.8) Sulfonamide cleavage, cross-coupling
Oxazolo derivative 262.07 g/mol High (logP ~1.3) Nucleophilic substitution
  • Reactivity Notes: The tetrahydro-2H-pyran-4-yl carboxylate in the target compound offers balanced solubility and stability, avoiding extreme hydrophobicity (as in TIPS derivatives) or excessive polarity (as in oxazolo derivatives).

Preparation Methods

Cyclization of Ethyl Pyruvate with 3-Amino-2-chloropyridine

  • Reactants : 3-Amino-2-chloropyridine, ethyl pyruvate, pyridinium p-toluenesulfonate, tetraethoxy-silane, and pyridine.

  • Conditions : Stirred at 20°C for 24 hours.

  • Outcome : Forms the ethyl ester of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

  • Yield : ~82% after hydrolysis to the free acid.

Hydrolysis of the Ethyl Ester

  • Reactants : Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, lithium hydroxide (LiOH).

  • Conditions : Reflux in ethanol/water (16 hours), followed by acidification to pH 4.

  • Outcome : Generates 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Introduction of the Boronate Ester Group

The boronate ester moiety at the 6-position is introduced via Miyaura borylation :

Preparation of the Boronating Agent

  • Reactants : Pinacol and trimethyl borate.

  • Conditions : Reflux under inert atmosphere for 6 hours.

  • Outcome : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Yield : 90% after distillation.

Borylation of the Halogenated Pyrrolopyridine

  • Reactants : 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, potassium acetate.

  • Conditions : Heated at 80–100°C in dioxane.

  • Outcome : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.

Esterification with Tetrahydro-2H-pyran-4-yl Methanol

The final step involves coupling the carboxylic acid with tetrahydro-2H-pyran-4-yl methanol:

Synthesis of Tetrahydro-2H-pyran-4-yl Methanol

  • Reactants : Ethyl tetrahydropyran-4-carboxylate, lithium aluminum hydride (LiAlH₄).

  • Conditions : Stirred in THF at 0°C for 1 hour, followed by quenching with NaOH.

  • Yield : 96%.

Activation and Coupling

  • Method A : Convert the carboxylic acid to an acyl chloride (e.g., using SOCl₂), then react with tetrahydro-2H-pyran-4-yl methanol.

  • Method B : Use coupling agents like DCC/DMAP or HATU in dichloromethane.

  • Typical Yield : 70–85% after purification.

Integrated Synthetic Pathway

StepComponentReactants/ConditionsYield
1Pyrrolopyridine coreEthyl pyruvate, 3-amino-2-chloropyridine82%
2Boronate esterPinacol, Pd catalysis90%
3EsterificationAcyl chloride + tetrahydro-2H-pyran-4-yl methanol75–85%

Critical Analysis of Methodologies

  • Borylation Efficiency : The Miyaura reaction offers high regioselectivity but requires rigorous exclusion of moisture.

  • Esterification Challenges : Direct coupling avoids racemization but necessitates anhydrous conditions.

  • Scalability : The use of LiAlH₄ in Step 3.1 poses safety concerns at industrial scales; alternative reductants (e.g., NaBH₄ with additives) may be explored .

Q & A

Basic Research Questions

What are the key considerations for synthesizing this compound?

The synthesis involves leveraging palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of the boronate ester moiety. Key steps include:

  • Coupling Conditions : Use Pd(PPh₃)₄ or similar catalysts with bases like K₂CO₃ in toluene/EtOH/H₂O solvent systems at 90–105°C .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) to isolate the product .
  • Precursor Handling : Protect reactive intermediates (e.g., pyrrolopyridine core) with stable groups like tert-butyl carbamates .

How is the structure verified using spectroscopic techniques?

  • ¹H/¹³C NMR : Assign peaks for the tetrahydro-2H-pyran (δ ~3.5–4.5 ppm for OCH₂) and pyrrolo[3,2-b]pyridine (aromatic protons δ ~6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺) with <5 ppm error .

What safety precautions are essential during handling?

  • Storage : Keep away from ignition sources (P210) and moisture .
  • PPE : Use gloves, goggles, and lab coats. Follow hazard codes H314 (skin corrosion) and precautionary measures P201/P202 (pre-experiment protocols) .

Advanced Research Questions

How can Suzuki-Miyaura cross-coupling be optimized for this boronate ester?

  • Catalyst Screening : Test Pd(dppf)Cl₂ or XPhos Pd G3 for improved efficiency in aryl-aryl coupling .
  • Solvent Optimization : Compare dioxane/H₂O vs. toluene/EtOH for solubility and reaction rate .
  • Kinetic Studies : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., protodeboronation) .

How does crystallographic data resolve NMR ambiguities?

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to confirm stereochemistry (e.g., dihydro-pyrrolo ring puckering) .
  • Electron Density Maps : Resolve overlapping NMR signals (e.g., tetrahydro-2H-pyran chair vs. boat conformers) by comparing crystallographic bond angles .

What methodologies reconcile contradictory spectroscopic data?

  • 2D NMR (HSQC/HMBC) : Assign ambiguous ¹³C signals (e.g., quaternary carbons in the boronate ester) via heteronuclear correlations .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .

What explains the regioselectivity of the pyrrolo[3,2-b]pyridine core formation?

  • Mechanistic Pathways : The reaction proceeds via intramolecular cyclization of a dihydro-pyridine intermediate, stabilized by electron-withdrawing groups (e.g., carboxylates) .
  • Steric Effects : Bulky substituents on the pyran ring direct cyclization to the less hindered position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.